The compound is classified under nitroimidazoles, which are known for their antimicrobial properties. Nitroimidazoles are characterized by the presence of a nitro group attached to an imidazole ring. This specific compound is derived from various synthetic methodologies aimed at enhancing its pharmacological profile. Research has indicated that derivatives of 2,3-dihydro-5-nitroimidazo(2,1-b)oxazole exhibit significant biological activity against various pathogens, including Mycobacterium tuberculosis and Trypanosoma brucei .
The synthesis of 2,3-dihydro-5-nitroimidazo(2,1-b)oxazole typically involves several key steps:
The optimization of reaction conditions is essential for maximizing yield and purity. For instance, varying the base and solvent can significantly influence the efficiency of the synthesis.
The molecular structure of 2,3-dihydro-5-nitroimidazo(2,1-b)oxazole features a bicyclic framework comprising an imidazole ring fused to an oxazole ring. The nitro group is positioned at the 5-carbon of the imidazole ring.
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are commonly employed techniques to elucidate the precise structure and confirm the arrangement of atoms within the molecule .
The reactivity of 2,3-dihydro-5-nitroimidazo(2,1-b)oxazole includes:
These reactions are crucial for developing analogs with improved pharmacological properties .
The mechanism of action for compounds like 2,3-dihydro-5-nitroimidazo(2,1-b)oxazole typically involves:
The kinetic properties and substrate specificity for these enzymes are critical determinants of the compound's efficacy.
The primary applications of 2,3-dihydro-5-nitroimidazo(2,1-b)oxazole include:
Research continues into optimizing these compounds for enhanced efficacy and reduced side effects in therapeutic applications .
2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole is a bicyclic nitroheterocyclic compound with the molecular formula C5H5N3O3 and a molecular weight of 155.11 g/mol. Its systematic IUPAC name is 5-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole. The structure comprises a fused imidazole-oxazole ring system, where the oxazole ring is saturated at the 2,3-positions, and a nitro group (-NO2) is attached at the 5-position of the imidazole ring. This electron-withdrawing nitro group is conjugated with the heterocyclic system, influencing both the compound's reactivity and biological activity. The CAS registry number 69542-88-7 uniquely identifies this compound [2] [5].
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 69542-88-7 |
Molecular Formula | C5H5N3O3 |
Molecular Weight | 155.11 g/mol |
IUPAC Name | 5-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole |
SMILES | C1COC2=NC=C(N21)N+[O-] |
Key Synonyms | 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole; Imidazo[2,1-b]oxazole, 2,3-dihydro-5-nitro- |
The saturated oxazole ring reduces aromaticity compared to fully unsaturated analogues, while the nitro group's position at C5 optimizes electronic effects for bioactivation [5] [7]. Density functional theory (DFT) calculations indicate significant polarization around the nitro group, facilitating enzymatic reduction in biological environments [8].
The synthesis of bicyclic nitroimidazoles emerged as a significant advancement in heterocyclic chemistry during the late 20th century. Early exploration focused on monocyclic nitroimidazoles like metronidazole (antiprotozoal), but their mutagenicity limitations drove research into fused bicyclic systems. 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole was first synthesized in the 1980s as part of efforts to discover novel radiosensitizers and antimicrobial agents [8]. Key synthetic breakthroughs involved:
This compound represents a crucial intermediate structure bridging simpler nitroimidazoles and clinically successful bicyclic derivatives like delamanid. Its exploration provided foundational SAR insights for antimycobacterial drug development [6] [8].
2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole occupies a pivotal niche in medicinal chemistry due to its:
Table 2: Role in Tuberculosis Drug Discovery Context
Challenge in TB Therapy | Relevance of 5-Nitroimidazooxazole Scaffold |
---|---|
Multi-Drug Resistant TB (MDR-TB) | Retains activity against Mtb strains resistant to isoniazid, rifampin etc. [4] |
Long Treatment Duration | Potential to shorten therapy by targeting persistent (hypoxic) bacilli [6] |
Latent TB Infection | Activation under hypoxia enables killing of non-replicating bacteria [6] |
HIV-TB Co-infection | Potential for drug interaction mitigation compared to rifamycins [6] |
Research confirms its in vitro activity against Mtb H37Rv, often with MIC (Minimum Inhibitory Concentration) values in the low micromolar range, positioning it as a valid lead compound despite not advancing to clinical development itself [4] [8]. Recent studies also explore its potential against neglected tropical diseases (NTDs) like visceral leishmaniasis, where distinct parasite-specific nitroreductases (e.g., NTR2) activate the prodrug [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7